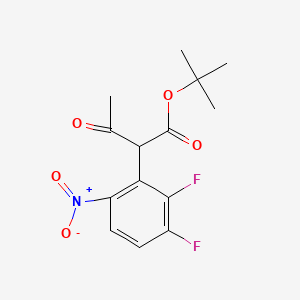
Tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate
Cat. No. B8817270
Key on ui cas rn:
1022112-25-9
M. Wt: 315.27 g/mol
InChI Key: FLAICFLHBGZSNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08754240B2
Procedure details


To toluene (810 l) was charged sodium tert-pentoxide (91 kg, 2.3 eq). The mixture was heated to 40° C. and tert-butyl acetoacetate (124.3 kg, 2.2 eq) added. The mixture was heated to 70° C. and trifluoronitrobenzene (63.1 kg, 1.0 eq) added. The temperature was maintained at 70° C. for 3 hours. The mixture was cooled to 25° C. and 20% w/w sulphuric acid added to adjust the pH to 5. The lower aqueous layer was discarded and the organic layer washed twice with water (2×227 kg of water), with 2.3% w/w sodium bicarbonate (192 kg) and then water (192 kg). The organic layer was distilled under vacuum (50 mbar), removing 574 kg of distillate leaving a solution of tert-butyl 2-(2,3-difluoro-6-nitrophenyl)-3-oxobutanoate in toluene.



Name
sodium tert-pentoxide
Quantity
91 kg
Type
reactant
Reaction Step Four


Identifiers


|
REACTION_CXSMILES
|
CCC([O-])(C)C.[Na+].[C:8]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])(=[O:13])[CH2:9][C:10]([CH3:12])=[O:11].[F:19][C:20]1[CH:25]=[CH:24][C:23]([N+:26]([O-:28])=[O:27])=[C:22](F)[C:21]=1[F:30].S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[F:30][C:21]1[C:20]([F:19])=[CH:25][CH:24]=[C:23]([N+:26]([O-:28])=[O:27])[C:22]=1[CH:9]([C:10](=[O:11])[CH3:12])[C:8]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
124.3 kg
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)C)(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
63.1 kg
|
|
Type
|
reactant
|
|
Smiles
|
FC1=C(C(=C(C=C1)[N+](=O)[O-])F)F
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Four
|
Name
|
sodium tert-pentoxide
|
|
Quantity
|
91 kg
|
|
Type
|
reactant
|
|
Smiles
|
CCC(C)(C)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
810 L
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated to 70° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The temperature was maintained at 70° C. for 3 hours
|
|
Duration
|
3 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 25° C.
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed twice with water (2×227 kg of water), with 2.3% w/w sodium bicarbonate (192 kg)
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The organic layer was distilled under vacuum (50 mbar)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removing 574 kg
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C(=CC=C1F)[N+](=O)[O-])C(C(=O)OC(C)(C)C)C(C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
